4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c1-8-15-12(17-14)10-7-11(18-13(10)16-8)9-5-3-2-4-6-9/h2-7H,14H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAJGUKMOJNSHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiophene Derivatives
A conventional method involves cyclizing 2-aminothiophene precursors with urea or thiourea under high-temperature conditions (190°C, 3 hours) to form 2,4-dihydroxythieno[2,3-d]pyrimidine. For example, 2-amino-5-methyl-3-phenylthiophene reacts with urea to yield 2,4-dihydroxy-6-methyl-5-phenylthieno[2,3-d]pyrimidine (Figure 1). This step typically achieves moderate yields (50–60%) and requires purification via recrystallization from ethanol.
Reaction Conditions
Alternative Route via α,β-Unsaturated Carbonyl Compounds
Thieno[2,3-d]pyrimidines can also be synthesized by condensing 2-aminothiophenes with α,β-unsaturated ketones or aldehydes in acidic media. However, this method is less commonly reported for derivatives with bulky substituents like phenyl groups due to steric hindrance.
Nucleophilic Substitution with Hydrazine
The final step involves replacing the chlorine atom at position 4 with a hydrazine group.
Hydrazine Substitution in tert-Butanol
A mixture of 2,4-dichloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine and excess hydrazine hydrate in tert-butanol, catalyzed by Hunig’s base (N,N-diisopropylethylamine), undergoes nucleophilic aromatic substitution at 60–70°C for 9–10 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated through solvent evaporation and recrystallization.
Reaction Parameters
- Molar Ratio: 1:1.3 (substrate:Hunig’s base)
- Solvent: tert-Butanol (15 mL per 1 mmol substrate)
- Temperature: 60–70°C
- Yield: 60–70% (estimated from analogous reactions)
Purification and Characterization
Recrystallization and Chromatography
Crude products are purified via recrystallization from ethanol or ethyl acetate. For complex mixtures, column chromatography using silica gel and ethyl acetate/hexane eluents is employed.
Spectroscopic Validation
- IR Spectroscopy: N–H stretches (3300–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) confirm hydrazine incorporation.
- ¹H NMR: Signals at δ 2.6 (s, 3H, CH₃), δ 7.3–7.5 (m, 5H, Ph), and δ 4.1 (bs, 2H, NH₂) validate substituents.
- Mass Spectrometry: Molecular ion peak at m/z 257.08 ([M+H]⁺) aligns with the formula C₁₃H₁₂N₄S.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to participate in various biochemical reactions, potentially leading to the inhibition of certain enzymes or the modulation of cellular pathways . Further research is needed to fully elucidate its mechanism of action and identify its molecular targets .
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
- Piperazinyl (MCI-225): Introduces basicity and 5-HT₃ receptor affinity .
- 2-Fluorophenyl (MCI-225): Boosts lipophilicity and NA reuptake inhibition .
- Position 2 :
- Methyl : Steric effects may influence binding pocket interactions .
Biological Activity
4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula and a molecular weight of 256.33 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and microbiology.
Anticancer Properties
Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated several derivatives of hydrazinyl-pyrimidines, revealing that compounds similar to this compound showed promising results against cancer cell lines such as H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer). Notably, some derivatives achieved IC50 values in the nanomolar range, indicating potent activity against these cell lines .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The hydrazinyl group can interact with specific enzymes, potentially inhibiting their activity and disrupting cancer cell proliferation.
- Cellular Pathway Modulation : This compound may modulate various signaling pathways involved in cell growth and apoptosis, leading to enhanced anticancer effects.
Antimicrobial Activity
In addition to its anticancer properties, there is ongoing research into the antimicrobial potential of this compound. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although detailed evaluations are still required to establish its efficacy and mechanism of action in this context .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure | Anticancer Activity (IC50) | Unique Features |
|---|---|---|---|
| 4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine | Similar base structure | Moderate activity | Different substitution pattern |
| 2-Methyl-6-phenylthieno[2,3-d]pyrimidine | Lacks hydrazinyl group | Minimal activity | Less reactive due to absence of hydrazinyl |
This table illustrates how the presence of the hydrazinyl group in this compound contributes to its enhanced biological activity compared to its analogs.
Study on Derivatives
A comprehensive study synthesized various derivatives based on hydrazinyl-pyrimidines. Among these derivatives, compounds with structural similarities to this compound were tested for their antiproliferative effects. The most promising derivative demonstrated an IC50 value significantly lower than that of the parent compound .
Synthesis and Evaluation
The synthesis of this compound typically involves reacting 2-methyl-6-phenylthieno[2,3-d]pyrimidine with hydrazine hydrate under controlled conditions. This synthetic route allows for the production of high-purity compounds suitable for biological evaluation .
Q & A
Q. What are the common synthetic routes for 4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine and its structural analogs?
The synthesis typically involves multi-step reactions, starting with constructing the thiophene or pyrimidine ring. For example:
- Route 1 : Begin with a pre-formed thiophene scaffold, followed by functionalization (e.g., chlorination at the 4-position and alkylation at the 2- and 6-positions) .
- Route 2 : Build the pyrimidine ring via cyclocondensation reactions, introducing the hydrazinyl group through nucleophilic substitution or hydrazine-mediated reactions . Optimization of reaction conditions (e.g., temperature, catalysts like Pd or Cu) is critical to enhance regioselectivity and yield .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing thieno[2,3-d]pyrimidine derivatives?
- NMR Spectroscopy : Essential for confirming substituent positions (e.g., hydrazinyl protons resonate at δ 4.5–5.5 ppm) and tracking reaction progress .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for fused-ring systems, as seen in studies of analogous compounds .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for derivatives with labile hydrazine groups .
Advanced Research Questions
Q. How can researchers optimize the synthesis of hydrazinyl-substituted thieno[2,3-d]pyrimidines to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates during cyclization .
- Catalysis : Transition metals (e.g., Pd/Cu) facilitate cross-coupling reactions for introducing aryl or alkyl groups at specific positions .
- Purification Strategies : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate hydrazinyl derivatives from byproducts .
Q. What strategies are employed to analyze structure-activity relationships (SAR) in thieno[2,3-d]pyrimidine derivatives?
- Substituent Variation : Systematic modification of the hydrazinyl, methyl, and phenyl groups (e.g., replacing phenyl with heteroaryl groups) to assess effects on bioactivity .
- Computational Modeling : Molecular docking studies predict binding affinities to targets like kinases or DHFR, guiding rational design .
- Biological Assays : In vitro cytotoxicity screens (e.g., MTT assays) correlate structural changes with inhibitory activity against cancer cell lines .
Q. How should contradictory data on the biological activity of thieno[2,3-d]pyrimidine derivatives be addressed?
- Assay Standardization : Ensure consistent cell lines, incubation times, and control compounds across studies to minimize variability .
- Metabolic Stability Testing : Evaluate whether differences in activity stem from compound degradation (e.g., hydrazine oxidation) using HPLC-MS .
- Structural Reanalysis : Verify regiochemistry via X-ray or 2D-NMR to rule out misassignment of substituent positions, which can drastically alter activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
